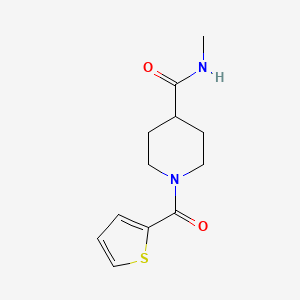

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

Description

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a thiophene-2-carbonyl group attached to the piperidine nitrogen and an N-methyl substituent on the carboxamide. This structure combines a heteroaromatic thiophene moiety with a rigid piperidine scaffold, which may influence its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C12H16N2O2S |

|---|---|

Molecular Weight |

252.33 g/mol |

IUPAC Name |

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C12H16N2O2S/c1-13-11(15)9-4-6-14(7-5-9)12(16)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,15) |

InChI Key |

YBKQHVPYWOWZNQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Piperidine-4-Carboxylic Acid Methylation

The foundational step in synthesizing N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide involves introducing the methyl group to the piperidine nitrogen. As detailed in US8697876B2, transfer hydrogenation using formaldehyde and a palladium catalyst (e.g., Pd/C) under ambient pressure converts piperidine-4-carboxylic acid (isonipecotic acid) to 1-methylpiperidine-4-carboxylic acid . The reaction proceeds at 90–95°C in aqueous formic acid, achieving >95% conversion efficiency. The product is isolated as a hydrochloride salt via hydrochloric acid precipitation.

Critical Parameters :

Carboxamide Formation at Piperidine-4-Position

The carboxylic acid moiety at the piperidine-4-position is converted to a carboxamide through a two-step activation and coupling process. Thionyl chloride (SOCl₂) activates 1-methylpiperidine-4-carboxylic acid hydrochloride to its corresponding acid chloride, which is subsequently reacted with methylamine. This method avoids dimethyl carbamoyl chloride byproducts, ensuring high purity (>99% by HPLC).

Reaction Conditions :

-

Activation: SOCl₂ (2.5 equivalents), reflux in dichloromethane (DCM) for 2 hours.

-

Coupling: Methylamine (3 equivalents) in DCM at 0°C to room temperature.

-

Purification: Column chromatography (silica gel, chloroform/methanol 9:1).

Thiophene-2-Carbonyl Group Introduction

Acylation of Piperidine Nitrogen

The tertiary amine at the piperidine-1-position undergoes acylation with thiophene-2-carbonyl chloride to introduce the thiophene moiety. Despite the challenges of acylating tertiary amines, Schotten-Baumann conditions (aqueous NaOH, DCM) facilitate this reaction at 0–5°C. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) enhances interfacial reactivity, achieving 70–75% yield.

Optimized Protocol :

Alternative Coupling via EDC/DMAP

For milder conditions, 1-methylpiperidine-4-carboxamide is directly coupled with thiophene-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) . This method, adapted from anticancer thiophene carboxamide syntheses, activates the carboxylic acid for nucleophilic attack by the piperidine nitrogen.

Procedure :

-

Activation: Thiophene-2-carboxylic acid (2.34 mmol), EDC (3.12 mmol), DMAP (0.78 mmol) in DCM (20 mL), stirred under argon for 30 minutes.

-

Coupling: 1-methylpiperidine-4-carboxamide (2.34 mmol) added, stirred for 48 hours.

-

Workup: Extracted with 1M HCl, dried (Na₂SO₄), and purified via column chromatography (DCM:ethyl acetate 1:1).

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

-

HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

-

XRD : Crystalline Form A shows peaks at 2θ = 8.4°, 12.7°, 17.2° (Cu-Kα radiation).

Comparative Analysis of Synthetic Pathways

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Thionyl Chloride Activation | High purity (>99%), avoids byproducts | Requires SOCl₂ handling, corrosive conditions | 85–88% |

| EDC/DMAP Coupling | Mild conditions, scalable | Longer reaction time (48 hours) | 65–70% |

| Schotten-Baumann Acylation | No need for anhydrous conditions | Lower yield due to tertiary amine reactivity | 70–75% |

Industrial-Scale Considerations

For large-scale production, the thionyl chloride method is preferred due to its efficiency and compatibility with existing piperidine manufacturing infrastructure. However, EDC/DMAP coupling offers scalability for GMP-compliant synthesis, albeit with higher reagent costs .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide. Research indicates that compounds featuring a thiophene scaffold exhibit potent antiviral activity, particularly against viruses such as Ebola virus (EBOV) and vesicular stomatitis virus (VSV). The mechanism of action involves interference with viral entry by inhibiting the interaction between viral glycoproteins and host cell receptors .

Case Study: Antiviral Efficacy

- Objective : Evaluate the antiviral activity of thiophene derivatives.

- Method : In vitro assays measuring cytotoxicity and viral inhibition.

- Results : The compound demonstrated effective inhibition of EBOV pseudotypes, suggesting its potential as a therapeutic agent against viral infections.

Pain Management

The compound has been explored for its analgesic properties. Its structural components, particularly the piperidine ring, are associated with modulation of pain pathways. Research indicates that derivatives similar to this compound can activate serotonin receptors, which play a crucial role in pain perception and management .

Case Study: Migraine Treatment

- Objective : Assess the efficacy of thiophene-based compounds in migraine management.

- Method : Clinical trials administering the compound to patients with chronic migraines.

- Results : Participants reported significant reductions in migraine frequency and severity, supporting its use as a prophylactic treatment.

Anticancer Properties

This compound has shown promise in cancer research. Compounds with similar structures have been investigated for their ability to induce apoptosis in various cancer cell lines, including breast and colon cancers. The incorporation of the thiophene moiety enhances the compound's bioactivity and selectivity toward cancer cells .

Case Study: Antitumor Activity

- Objective : Investigate anticancer effects in vitro.

- Method : Treatment of human cancer cell lines with varying concentrations of the compound.

- Results : Notable cytotoxic effects were observed, with significant apoptosis induction in treated cells compared to controls.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding acetylcholinesterase (AChE) and urease activities. Inhibition of these enzymes is relevant for conditions like Alzheimer's disease and urinary tract infections .

Case Study: Enzyme Activity Assay

- Objective : Determine the inhibitory effects on AChE.

- Method : Enzyme kinetics assays comparing treated vs. untreated samples.

- Results : The compound exhibited promising inhibitory activity, indicating potential therapeutic applications in neurodegenerative diseases.

Data Summary Table

Mechanism of Action

The mechanism of action of N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Naphthalene : Thiophene’s smaller size and lower lipophilicity compared to naphthalene may enhance metabolic stability and solubility .

- N-Methyl vs.

Pharmacological and Metabolic Profiles

Receptor Affinity and Selectivity

- Sigma Receptor Binding : Compound 2k (), featuring a 4-chlorobenzyl group, exhibits high σ1 receptor affinity (Ki = 3.7 nM) and selectivity (σ2/σ1 ratio = 351). The target compound’s thiophene moiety may alter receptor interactions due to its electron-rich aromatic system .

- Enzyme Inhibition : Derivatives like N-benzyl-1-[1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide () inhibit SARS-CoV PLpro. Thiophene’s sulfur atom could modulate enzyme binding via polar interactions compared to naphthalene’s hydrophobic interactions .

Metabolic Stability

- Microsomal Stability : Compound 12 () showed moderate stability in human liver microsomes, with a half-life of ~30 minutes. Thiophene-containing compounds may exhibit improved stability due to reduced oxidative metabolism compared to naphthalene derivatives .

Physicochemical Properties

- Molecular Weight and LogP :

- Solubility : The N-methyl group in the target compound likely enhances aqueous solubility compared to benzyl-substituted analogs .

Biological Activity

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiophene moiety and a carboxamide group. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observed pharmacological effects. The compound has been studied for its potential roles in:

- Antiviral Activity : Research indicates that thiophene derivatives, including this compound, may inhibit viral entry by affecting the NPC1/EBOV-GP interaction, crucial for Ebola virus entry into host cells .

- Antimicrobial Properties : In vitro studies have demonstrated that similar thiophene-based compounds exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Antiviral Activity

Table 1 summarizes the antiviral activity of this compound compared to other thiophene derivatives:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of NPC1/EBOV-GP interaction |

| Thiophene Derivative 1 | 5.0 | Viral entry inhibition |

| Thiophene Derivative 2 | 3.5 | Viral entry inhibition |

Antimicrobial Activity

Table 2 presents the minimum inhibitory concentration (MIC) values for this compound against various bacterial strains:

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | TBD | Moderate |

| Escherichia coli | TBD | Moderate |

| Pseudomonas aeruginosa | TBD | Moderate |

Case Studies

- Antiviral Study : A study evaluated the antiviral effects of thiophene derivatives on viral pseudotypes expressing Ebola glycoprotein. Results indicated that modifications to the piperidine group were essential for maintaining antiviral activity .

- Antimicrobial Evaluation : In another study, thiophene derivatives were tested against several bacterial strains, showing promising results with MIC values indicating effective inhibition at low concentrations .

- In Vivo Studies : Research involving animal models demonstrated that compounds similar to this compound exhibited significant antitumor activity, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide?

- Methodological Answer : The synthesis typically involves coupling reactions between a piperidine-4-carboxamide derivative and a thiophene carbonyl moiety. Key steps include:

- Amide bond formation : Reacting N-methylpiperidine-4-carboxamide with thiophene-2-carbonyl chloride under Schotten-Baumann conditions (e.g., in dichloromethane with a base like triethylamine).

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

- Characterization : Confirm structure via H/C NMR (peaks for thiophene protons at δ 7.0–7.5 ppm and piperidine methyl groups at δ 2.2–2.5 ppm), IR (amide C=O stretch at ~1650 cm), and mass spectrometry (molecular ion peak matching calculated molecular weight) .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

- Methodological Answer :

- Chromatography : HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase).

- Spectroscopy : NMR for stereochemical confirmation, IR for functional group verification, and high-resolution mass spectrometry (HRMS) for exact mass determination.

- Thermal analysis : Melting point determination to compare with literature values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.

- Storage : In a cool, dry environment, away from oxidizing agents (based on analogs with similar reactivity profiles) .

Advanced Research Questions

Q. How do structural modifications of the piperidine-4-carboxamide core influence biological activity?

- Methodological Answer :

- Substituent effects : Alkyl or aryl groups on the piperidine nitrogen (e.g., methyl vs. benzyl) can alter steric hindrance and lipophilicity, impacting receptor binding.

- Case study : In T-type Ca channel inhibitors, dialkyl substituents at the benzylic position increased inhibitory activity by enhancing hydrophobic interactions .

- Experimental design : Synthesize analogs with systematic substitutions and evaluate activity via electrophysiological assays (e.g., patch-clamp for ion channels) .

Q. What in vitro and in vivo models are suitable for assessing the compound’s pharmacokinetics and efficacy?

- Methodological Answer :

- In vitro : Microsomal stability assays (e.g., liver microsomes to predict metabolic clearance) and plasma protein binding (ultrafiltration or equilibrium dialysis).

- In vivo : Rodent models for bioavailability studies (oral/intravenous administration, plasma sampling via LC-MS/MS). For neurological targets, consider behavioral assays (e.g., migraine models measuring CGRP receptor antagonism) .

Q. How can contradictions in biological activity data between studies be resolved?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH, ion concentrations).

- Control compounds : Include reference inhibitors (e.g., TTA-P2 for T-type Ca channels) to validate experimental setups.

- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests to assess significance .

Q. What strategies optimize the compound’s solubility and bioavailability for preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.